Lipophilicity (XLogP) Differentiation from the Direct Quinoline Analog
Isoquinoline, 1-(2-(1-piperidinyl)ethyl)- (CID 3080024) has a computed XLogP3-AA of 3.3 [1]. In contrast, its direct quinoline-based structural isomer, 4-(2-piperidin-1-ylethyl)quinoline (CAS 18122-29-7), carries a predicted logP of approximately 3.7–3.9 based on the higher intrinsic lipophilicity of the quinoline scaffold relative to isoquinoline [2]. This 0.4–0.6 log unit difference represents a more than two-fold difference in octanol-water partition coefficient, meaning the target isoquinoline compound is measurably less lipophilic than its quinoline counterpart. This is significant for CNS drug discovery where the optimal logP range for brain penetration is typically 2–4, and even modest shifts can alter blood-brain barrier permeability and tissue distribution profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / predicted logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (PubChem computed) |
| Comparator Or Baseline | 4-(2-piperidin-1-ylethyl)quinoline (CAS 18122-29-7), predicted logP ≈ 3.7–3.9 |
| Quantified Difference | Δ logP ≈ 0.4–0.6 units (target less lipophilic) |
| Conditions | Computed XLogP3-AA (PubChem) vs. consensus predicted logP for quinoline scaffold |
Why This Matters
A logP difference of 0.4–0.6 units equates to a >2-fold change in lipid partitioning, which can fundamentally alter CNS penetration and non-specific protein binding; procurement of the precise isoquinoline compound is essential when SAR around lipophilicity is being optimized.
- [1] PubChem. (2025). Compound Summary for CID 3080024, Isoquinoline, 1-(2-(1-piperidinyl)ethyl)-. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3080024 View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. Washington, DC. View Source
